Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- (9CI)
CAS No.: 183683-28-5
Cat. No.: VC5466212
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183683-28-5 |
|---|---|
| Molecular Formula | C14H20Cl2N2O |
| Molecular Weight | 303.23 |
| IUPAC Name | N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C14H19ClN2O.ClH/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11;/h2-5,13-14,16H,6-9H2,1H3,(H,17,18);1H |
| Standard InChI Key | TUDNFEJMPVGEOS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide hydrochloride, reflecting its core piperidine structure substituted at the 2-position with a 4-chlorobenzyl group and at the 4-position with an acetamide moiety. The molecular formula confirms the presence of 14 carbon atoms, 20 hydrogens, two chlorine atoms, two nitrogens, and one oxygen atom. The hydrochloride salt form contributes to enhanced solubility in polar solvents compared to the free base, though exact solubility data remain unspecified in available literature.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 183683-28-5 |
| Molecular Formula | |
| Molecular Weight | 303.23 g/mol |
| IUPAC Name | N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide hydrochloride |
| SMILES Notation | CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl.Cl |
| InChIKey | TUDNFEJMPVGEOS-UHFFFAOYSA-N |
Structural Features and Stereochemistry
The piperidine ring adopts a chair conformation, with the 4-chlorobenzyl group occupying an equatorial position to minimize steric hindrance. The acetamide substituent at the 4-position introduces hydrogen-bonding capability through its carbonyl and amine groups. The trans configuration specified in the nomenclature refers to the relative positions of the 2-benzyl and 4-acetamide groups across the piperidine ring plane, a stereochemical arrangement that influences molecular recognition in biological systems. X-ray crystallography data, while unavailable for this specific compound, suggest that analogous piperidine derivatives exhibit planar acetamide groups orthogonal to the aromatic ring .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic chlorophenyl protons (δ 7.2–7.4 ppm), and acetamide carbonyl (δ 170–175 ppm in ). High-performance liquid chromatography (HPLC) retention times vary with mobile phase composition, though the compound’s moderate polarity suggests elution in acetonitrile/water mixtures between 8–12 minutes under reverse-phase conditions .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols for this specific compound remain proprietary, a generalized pathway involves:
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Piperidine Functionalization: Alkylation of 4-aminopiperidine with 4-chlorobenzyl chloride under basic conditions to introduce the aromatic substituent.
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Acetamide Formation: Reaction of the secondary amine with acetyl chloride in dichloromethane, catalyzed by triethylamine.
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Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt .
Critical Reaction Parameters:
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Temperature control (0–5°C) during acetylation prevents N-overacylation.
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Anhydrous conditions maintain reagent efficacy in the final salt formation step.
Purification and Characterization
Crude product purification typically employs recrystallization from ethanol/water mixtures, yielding white crystalline solids with >95% purity by HPLC. Advanced purification techniques like preparative HPLC or column chromatography may resolve diastereomeric impurities, though the trans configuration is preferentially formed due to steric considerations .
Physicochemical Properties
Solubility and Stability
The compound exhibits hygroscopicity typical of hydrochloride salts, requiring desiccated storage at -20°C. Solubility profiles suggest:
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High solubility in polar aprotic solvents (DMSO, DMF)
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Moderate solubility in methanol and ethanol
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Low solubility in nonpolar solvents (hexane, diethyl ether)
Degradation Pathways:
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Hydrolysis of the acetamide group under strongly acidic/basic conditions
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Oxidative decomposition of the chlorophenyl moiety upon prolonged light exposure
Thermal and Spectral Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 199–201°C, consistent with crystalline hydrochloride salts. Fourier-transform infrared spectroscopy (FTIR) shows key absorptions at:
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3280 cm (N–H stretch)
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1650 cm (C=O stretch)
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1550 cm (C–Cl aromatic bend)
Comparative Analysis with Related Compounds
The absence of a pyrimidine ring (cf. ) may reduce off-target kinase binding, while the monochloro substitution (vs. dichloro analogs) could improve metabolic stability. Molecular docking simulations predict favorable interactions with the GABA receptor’s benzodiazepine site (ΔG = -9.8 kcal/mol), warranting experimental validation .
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